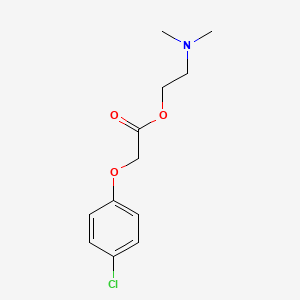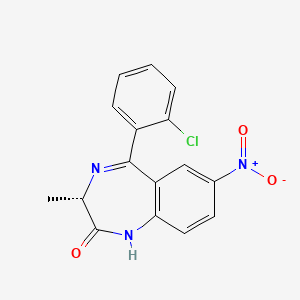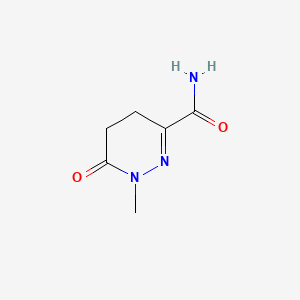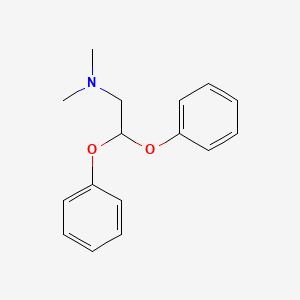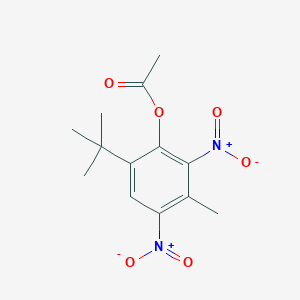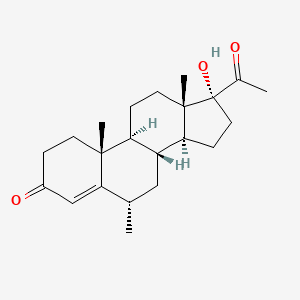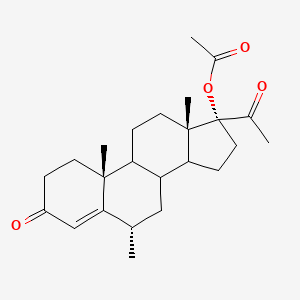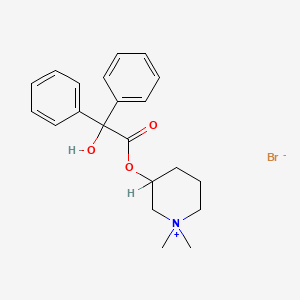
Bromuro de mepenzolato
Descripción general
Descripción
El bromuro de mepenzolato es un compuesto de amonio cuaternario que actúa como antagonista del receptor muscarínico. Se utiliza principalmente para reducir la secreción de ácido gástrico y pepsina y para suprimir las contracciones espontáneas del colon. Este compuesto se utiliza a menudo en el tratamiento de trastornos gastrointestinales, como úlceras pépticas y síndrome del intestino irritable .
Aplicaciones Científicas De Investigación
El bromuro de mepenzolato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto estándar en la química analítica.
Biología: Se estudia por sus efectos en los receptores muscarínicos y su papel en la modulación de la motilidad gastrointestinal.
Medicina: Se ha investigado por sus posibles efectos terapéuticos en el tratamiento de la enfermedad pulmonar obstructiva crónica (EPOC) y la curación de heridas diabéticas debido a sus propiedades antiinflamatorias y broncodilatadoras
Industria: Se utiliza en la formulación de productos farmacéuticos para trastornos gastrointestinales.
Mecanismo De Acción
El bromuro de mepenzolato ejerce sus efectos antagonizando los receptores muscarínicos, específicamente los subtipos M1 y M3. Este antagonismo conduce a una disminución en la secreción de ácido gástrico y pepsina y a la supresión de las contracciones espontáneas del colon. La acción del compuesto sobre los receptores muscarínicos también contribuye a sus efectos broncodilatadores y antiinflamatorios .
Compuestos similares:
Bromuro de glicopirronio: Otro antagonista del receptor muscarínico utilizado por sus efectos broncodilatadores.
Bromuro de aclidinio: Un antagonista muscarínico de acción prolongada utilizado en el tratamiento de la EPOC.
Atropina: Un antagonista muscarínico utilizado para tratar la bradicardia y como agente preanestésico.
Singularidad del this compound: El this compound es único debido a su combinación específica de efectos gastrointestinales y broncodilatadores. A diferencia de otros antagonistas muscarínicos, se ha demostrado que tiene propiedades antiinflamatorias significativas, lo que lo convierte en un posible agente terapéutico para afecciones como la EPOC y la curación de heridas diabéticas .
Análisis Bioquímico
Biochemical Properties
Mepenzolate Bromide specifically antagonizes muscarinic receptors . This interaction leads to decreases in gastric acid and pepsin secretion and suppression of spontaneous contractions of the colon .
Cellular Effects
Mepenzolate Bromide has been found to decrease the severity of elastase-induced pulmonary emphysema and respiratory dysfunction . It also suppresses elastase-induced pulmonary inflammatory responses .
Molecular Mechanism
The mechanism of action of Mepenzolate Bromide is as a post-ganglionic parasympathetic inhibitor . It specifically antagonizes muscarinic receptors, leading to its effects on gastric acid and pepsin secretion, and suppression of spontaneous contractions of the colon .
Temporal Effects in Laboratory Settings
In laboratory settings, Mepenzolate Bromide has been shown to decrease the severity of elastase-induced pulmonary emphysema and respiratory dysfunction . The effects of Mepenzolate Bromide were observed to be more pronounced when administered via the intratracheal route compared to oral administration .
Dosage Effects in Animal Models
In animal models, Mepenzolate Bromide has been shown to decrease the severity of elastase-induced pulmonary emphysema and respiratory dysfunction . The effects were observed to be dose-dependent, with a higher dose required for oral administration compared to intratracheal administration .
Metabolic Pathways
It is known that it specifically antagonizes muscarinic receptors, which play a role in various metabolic processes .
Transport and Distribution
It is known that it specifically antagonizes muscarinic receptors, which could influence its distribution within cells .
Subcellular Localization
Given its role as a muscarinic receptor antagonist, it is likely to be localized at the cell membrane where these receptors are typically found .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El bromuro de mepenzolato se puede sintetizar mediante la esterificación del bromuro de 3-hidroxi-1,1-dimetilpiperidinio con ácido 2,2-difenilacético. La reacción típicamente implica el uso de un agente deshidratante como cloruro de tionilo o diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace éster .
Métodos de producción industrial: En entornos industriales, la síntesis de this compound se lleva a cabo en reactores a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza. El proceso implica el control cuidadoso de la temperatura, el pH y el tiempo de reacción para optimizar la reacción de esterificación. El producto final se purifica mediante técnicas de recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: El bromuro de mepenzolato principalmente experimenta reacciones de sustitución debido a la presencia del grupo amonio cuaternario. También puede participar en reacciones de hidrólisis en condiciones ácidas o básicas, lo que lleva a la ruptura del enlace éster .
Reactivos y condiciones comunes:
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como iones hidróxido o aminas.
Reacciones de hidrólisis: Condiciones ácidas o básicas utilizando ácido clorhídrico o hidróxido de sodio, respectivamente.
Productos principales:
Reacciones de sustitución: Los productos incluyen compuestos de piperidinio sustituidos.
Reacciones de hidrólisis: Los productos incluyen bromuro de 3-hidroxi-1,1-dimetilpiperidinio y ácido 2,2-difenilacético.
Comparación Con Compuestos Similares
Glycopyrronium bromide: Another muscarinic receptor antagonist used for its bronchodilatory effects.
Aclidinium bromide: A long-acting muscarinic antagonist used in the treatment of COPD.
Atropine: A muscarinic antagonist used to treat bradycardia and as a pre-anesthetic agent.
Uniqueness of Mepenzolate Bromide: Mepenzolate bromide is unique due to its specific combination of gastrointestinal and bronchodilatory effects. Unlike other muscarinic antagonists, it has been shown to have significant anti-inflammatory properties, making it a potential therapeutic agent for conditions such as COPD and diabetic wound healing .
Propiedades
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26NO3.BrH/c1-22(2)15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRNZNSGDSFFIR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25990-43-6 (Parent) | |
| Record name | Mepenzolate bromide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023252 | |
| Record name | Mepenzolate bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>63.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648464 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
76-90-4 | |
| Record name | Mepenzolate bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepenzolate bromide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEPENZOLATE BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MEPENZOLATE BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mepenzolate bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mepenzolate bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPENZOLATE BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APX8D32IX1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





